Cas no 65500-78-9 (1-iodo-4-methylcyclohexane, Mixture of diastereomers)

1-Iodo-4-methylcyclohexane is a halogenated cycloalkane consisting of a methyl-substituted cyclohexane ring with an iodine atom at the 1-position. The product is supplied as a mixture of diastereomers due to the presence of stereocenters, making it a valuable intermediate in stereochemical studies and synthetic applications. Its reactivity under nucleophilic substitution and elimination conditions allows for versatile transformations in organic synthesis. The iodine substituent provides a useful handle for further functionalization via cross-coupling or displacement reactions. This compound is particularly relevant in pharmaceutical and agrochemical research, where controlled stereochemistry is critical. The mixture of diastereomers enables investigation of both cis and trans configurations, supporting structure-activity relationship studies.
1-iodo-4-methylcyclohexane, Mixture of diastereomers structure
65500-78-9 structure
Product name:1-iodo-4-methylcyclohexane, Mixture of diastereomers
CAS No:65500-78-9
MF:C7H13I
Molecular Weight:224.082
MDL:MFCD20415162
CID:3412610
PubChem ID:18680455

1-iodo-4-methylcyclohexane, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • CYCLOHEXANE, 1-IODO-4-METHYL-
    • 1-iodo-4-methylcyclohexane, Mixture of diastereomers
    • SCHEMBL18291052
    • EN300-252778
    • SCHEMBL19365155
    • 65500-78-9
    • 1-iodo-4-methylcyclohexane
    • AKOS014116331
    • SCHEMBL13917923
    • QCA50078
    • SCHEMBL8259217
    • SCHEMBL2666176
    • 860-972-4
    • Cyclohexane, 1-iodo-4-methyl-
    • MDL: MFCD20415162
    • インチ: InChI=1S/C7H13I/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3
    • InChIKey: RSWJQRUZWIIGPT-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 224.00620Da
  • 同位素质量: 224.00620Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 62.8
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 0Ų

1-iodo-4-methylcyclohexane, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-252778-5.0g
1-iodo-4-methylcyclohexane
65500-78-9 95%
5.0g
$2152.0 2024-06-19
Enamine
EN300-252778-2.5g
1-iodo-4-methylcyclohexane
65500-78-9 95%
2.5g
$1454.0 2024-06-19
Enamine
EN300-252778-0.1g
1-iodo-4-methylcyclohexane
65500-78-9 95%
0.1g
$257.0 2024-06-19
Enamine
EN300-252778-10.0g
1-iodo-4-methylcyclohexane
65500-78-9 95%
10.0g
$3191.0 2024-06-19
Chemenu
CM414896-250mg
1-iodo-4-methylcyclohexane
65500-78-9 95%+
250mg
$423 2023-02-02
Aaron
AR01C3GJ-10g
1-iodo-4-methylcyclohexane
65500-78-9 95%
10g
$4413.00 2023-12-14
A2B Chem LLC
AW42871-500mg
1-iodo-4-methylcyclohexane
65500-78-9 95%
500mg
$645.00 2024-04-19
1PlusChem
1P01C387-1g
1-iodo-4-methylcyclohexane
65500-78-9 95%
1g
$981.00 2024-04-22
Aaron
AR01C3GJ-1g
1-Iodo-4-methylcyclohexane
65500-78-9 95%
1g
$1047.00 2025-02-09
1PlusChem
1P01C387-100mg
1-iodo-4-methylcyclohexane
65500-78-9 95%
100mg
$369.00 2024-04-22

1-iodo-4-methylcyclohexane, Mixture of diastereomers 関連文献

1-iodo-4-methylcyclohexane, Mixture of diastereomersに関する追加情報

Introduction to 1-iodo-4-methylcyclohexane, Mixture of diastereomers (CAS No. 65500-78-9)

1-iodo-4-methylcyclohexane, Mixture of diastereomers, identified by the Chemical Abstracts Service Number (CAS No.) 65500-78-9, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This mixture consists of diastereomers, which are stereoisomers that are not mirror images of each other, offering unique chemical properties and reactivities. The presence of an iodine substituent at the C1 position and a methyl group at the C4 position on the cyclohexane ring makes this compound particularly valuable for various synthetic applications.

The structure of 1-iodo-4-methylcyclohexane is characterized by a cyclohexane core, which is a six-membered saturated hydrocarbon ring. The iodine atom at the C1 position serves as a good leaving group in nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules. The methyl group at the C4 position introduces steric and electronic effects that influence the reactivity and selectivity of the compound. The mixture of diastereomers arises from the different spatial arrangements of these substituents, leading to distinct chemical behaviors.

In recent years, 1-iodo-4-methylcyclohexane has garnered attention in the pharmaceutical industry due to its role as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features make it suitable for constructing complex cyclic frameworks found in many natural products and drug candidates. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents, where its ability to undergo regioselective transformations is highly beneficial.

One of the most compelling applications of 1-iodo-4-methylcyclohexane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is widely used in pharmaceutical synthesis to form carbon-carbon bonds between aryl or vinyl halides and boronic acids. The iodine atom in 1-iodo-4-methylcyclohexane can be efficiently coupled with boronic acids under palladium catalysis, enabling the construction of diverse arylated cyclohexane derivatives. These derivatives have shown promise as intermediates for kinase inhibitors and other targeted therapeutics.

Recent advancements in synthetic methodologies have further highlighted the utility of 1-iodo-4-methylcyclohexane. For example, researchers have developed novel catalytic systems that enhance the efficiency and selectivity of reactions involving this compound. These advancements have enabled more streamlined synthetic routes to complex molecules, reducing both reaction times and waste generation. Such improvements are crucial for sustainable chemistry and align with global efforts to minimize environmental impact.

The pharmaceutical applications of 1-iodo-4-methylcyclohexane extend beyond its use as an intermediate. It has been employed in the synthesis of antimicrobial agents, where its structural motif contributes to improved binding affinity and efficacy against bacterial enzymes. Additionally, its incorporation into protease inhibitors has shown potential in treating viral infections by targeting specific proteases involved in viral replication.

In addition to pharmaceuticals, 1-iodo-4-methylcyclohexane finds applications in materials science and agrochemicals. Its ability to undergo functionalization under mild conditions makes it suitable for synthesizing polymers with tailored properties. In agrochemicals, derivatives of this compound have been explored as pesticides and herbicides, leveraging their structural diversity to interact with biological targets in plants and pests.

The study of diastereomer mixtures like 1-iodo-4-methylcyclohexane has also contributed to our understanding of stereoselectivity in organic reactions. Diastereomers often exhibit different reactivities due to steric hindrance and electronic differences between their conformations. By investigating these differences, chemists can develop more precise synthetic strategies that favor desired products over undesired ones. This knowledge is particularly important in pharmaceutical synthesis, where enantiomeric purity is often critical for drug efficacy and safety.

Future research directions may focus on expanding the scope of reactions involving 1-iodo-4-methylcyclohexane through novel catalytic systems or by exploring its use in asymmetric synthesis. Asymmetric synthesis aims to produce enantiomerically pure compounds without the need for subsequent separation steps, which would significantly improve synthetic efficiency. Additionally, green chemistry principles may be applied to develop more environmentally benign methods for producing and handling this compound.

In conclusion,1-iodo-4-methylcyclohexane, Mixture of diastereomers, CAS No. 65500-78-9, is a versatile compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it a valuable tool for synthetic chemists seeking to construct complex molecules with precision and efficiency. As research continues to uncover new methodologies and applications for this compound,its importance is likely to grow further, contributing to advancements across multiple scientific disciplines.

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